molecular formula C2H6O B080662 1,1,1-d3-Dimethyl ether CAS No. 13725-27-4

1,1,1-d3-Dimethyl ether

Cat. No. B080662
CAS RN: 13725-27-4
M. Wt: 49.09 g/mol
InChI Key: LCGLNKUTAGEVQW-FIBGUPNXSA-N
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Description

Synthesis Analysis

Dimethyl ether can be synthesized via a high efficient route, including direct dehydration from methanol and tandem catalysis from synthesis gas (syngas), where catalyst design plays a crucial role in enhancing catalytic efficiency (Sun, Yang, Yoneyama, & Tsubaki, 2014). Additionally, dimethyl ether has been synthesized from methane through a two-step process involving the oxidative bromination of methane to CH₃Br and then hydrolyzing CH₃Br to DME (You, Liu, Li, & Zhou, 2009).

Molecular Structure Analysis

The molecular structure of dimethyl ether has been determined in the gaseous state, showing hindered internal rotation with a potential minimum at the C2v configuration. The most probable values for the bond distances and the bond angles have been detailed, highlighting its unique structural properties (Kimura & Kubo, 1959).

Chemical Reactions and Properties

Dimethyl ether is involved in various chemical reactions, including catalytic synthesis of 1,3-butadiene, highlighting its versatility in chemical synthesis and reactions (Khadzhiev, Maksimov, Tret’yakov, Talyshinskii, & Ilolov, 2018). Its role in the selective synthesis of triptane and isobutane from DME through acid-catalyzed reactions also demonstrates its chemical properties and applications (Simonetti, Ahn, & Iglesia, 2011).

Physical Properties Analysis

The study of dimethyl ether's physical properties, including its spectra up to 2.1 THz, provides valuable information on its behavior and interactions in various conditions, which is crucial for its application in the interstellar medium and other areas (Endres, Drouin, Pearson, Müller, Lewen, Schlemmer, & Giesen, 2009).

Chemical Properties Analysis

The exploration of dimethyl ether's chemical properties, such as its reaction kinetics and pathways, offers insights into its role as an alternative fuel and its oxidation chemistry at elevated temperatures. This is essential for understanding its potential applications and performance in various technologies (Rosado-Reyes, Francisco, Szente, Maricq, & Østergaard, 2005).

Scientific Research Applications

Alternative Fuel and Emissions Reduction

1,1,1-d3-Dimethyl ether (commonly known as dimethyl ether, DME) is recognized for its potential as an alternative fuel to conventional diesel due to its ability to combust with high efficiency and very low emissions of carbon monoxide (CO), dust, soot, and nitrogen oxides (NOx). DME's properties make it a viable substitute for fossil diesel in heavy diesel engines, offering environmental benefits and compatibility with existing LPG (liquefied petroleum gas) technology (Gruber-Schmidt, 2017). Additionally, DME combustion in compression ignition engines is associated with low NOx, HC (hydrocarbon), and CO emissions, and very low particulate matter (PM) emissions due to its molecular structure, highlighting its environmental advantages over traditional fuels (Park & Lee, 2014).

Cooling and Heating Systems

DME, known as refrigerant RE170, is being considered for use in cooling and heating systems due to its minimal Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). Research into novel azeotropic ternary mixtures of RE170 with other compounds aims to enhance the cooling capacity and performance of DME-based refrigeration cycles, indicating its significance in developing more efficient and environmentally friendly refrigeration solutions (Gil, Fievez, & Zajączkowski, 2021).

Catalyst Design and Efficiency

In the realm of catalysis, DME synthesis from methanol and synthesis gas (syngas) is a focal point of research due to its role as a clean alternative fuel. The design and development of efficient catalysts for DME synthesis are crucial for enhancing the process's overall efficiency. Recent advances in metal deposition, support modification, and reaction routes in catalyst design have shown promising results, offering new avenues for the efficient synthesis of DME (Sun, Yang, Yoneyama, & Tsubaki, 2014).

Safety And Hazards

1,1,1-d3-Dimethyl ether is extremely flammable . It may cause drowsiness or dizziness and may displace oxygen, causing rapid suffocation . It’s important to handle this substance with care, keeping it away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 1,1,1-d3-Dimethyl ether were not found in the search results, it’s worth noting that dimethyl ether is a promising clean alternative fuel . Research into its synthesis and applications is ongoing .

properties

IUPAC Name

trideuterio(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLNKUTAGEVQW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160123
Record name 1,1,1-d3-Dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-d3-Dimethyl ether

CAS RN

13725-27-4
Record name 1,1,1-d3-Dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-d3-Dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate (493 mg) was added to 25 ml of acetone containing 276 mg of anhydrous potassium carbonate and 282 mg of methyl iodide. The mixture was refluxed for about 24 hours and water was added and the mixture was then extracted with ethyl acetate. The extract was dried, the solvent removed under vacuum, and the residual oil was chromatographed over silica gel with a 40/60 mixture of ethyl acetate/hexane to provide pure methyl ether, methyl 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate.
Name
Methyl 7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylate
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
25 mL
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282 mg
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Synthesis routes and methods II

Procedure details

SMTP-0 (50 mg, 78 mmol) was dissolved in acetonitrile (2 mL), and N,N-diisopropylethylamine (50 μl) and trimethylsilyldiazomethane (2.0 M, hexane solution) (150 μl) were added thereto. The mixture was stirred for 24 hours at room temperature. The reaction liquid was concentrated to obtain methyl ether of SMTP-0 (SMTP-0-OMe) (44 mg).
Quantity
50 mg
Type
reactant
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Quantity
2 mL
Type
solvent
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50 μL
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reactant
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150 μL
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reactant
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Synthesis routes and methods III

Procedure details

As compounds having substituent groups on the aromatic ring of a quinolinone, Indian J. Chem., Sect. B, 15B(5), pp. 440-444, 1977, discloses 3,4-dimethoxy-2(1H)-quinolinone, 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone, and a methyl ether thereof, 8-methoxy-3,4-dimethoxy-1-methyl-2(1H)-quinolinone as compounds obtained from the bark of Chloroxylon swietenia DC.
[Compound]
Name
aromatic ring
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Synthesis routes and methods IV

Procedure details

Name
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Name
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Name
CCCCCCCCC(C)=C(C)c1cc(O)cc(O)c1
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reactant
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